molecular formula C22H24N4OS B2746577 3-[5-(butan-2-ylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole CAS No. 946235-76-3

3-[5-(butan-2-ylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole

Cat. No.: B2746577
CAS No.: 946235-76-3
M. Wt: 392.52
InChI Key: MGIDVRRGXYMBND-UHFFFAOYSA-N
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Description

3-[5-(butan-2-ylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole is a complex organic compound that features a triazole ring fused with an indole structure

Scientific Research Applications

3-[5-(butan-2-ylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can serve as a probe to study biological processes and interactions.

    Medicine: It has potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(butan-2-ylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, which is then fused with the indole structure. Common reagents used in these reactions include hydrazine derivatives, ethyl acetoacetate, and various catalysts to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-[5-(butan-2-ylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(butan-2-ylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

3-[5-butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4OS/c1-4-15(3)28-22-25-24-21(19-14-23-20-9-7-6-8-18(19)20)26(22)16-10-12-17(13-11-16)27-5-2/h6-15,23H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIDVRRGXYMBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(N1C2=CC=C(C=C2)OCC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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